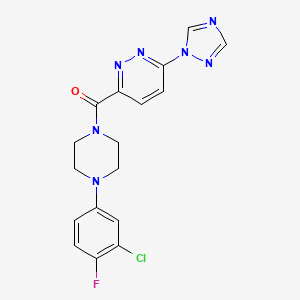
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15ClFN7O and its molecular weight is 387.8. The purity is usually 95%.
BenchChem offers high-quality (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme involved in melanin production in various organisms. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease. Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. The compound incorporates the 3-chloro-4-fluorophenyl fragment, which enhances inhibitory activity against tyrosinase. Docking analysis suggests that this compound has higher potency compared to reference compounds .
Medicinal Chemistry
The 3-chloro-4-fluorophenyl moiety has been incorporated into various chemotypes to explore its effects on biological activity. Researchers have synthesized new small compounds containing this fragment and studied their interactions with biological targets. These efforts aim to identify potential drug candidates for various diseases .
Agrochemicals
The compound’s structural features make it interesting for agrochemical applications. Researchers investigate its effects on pests, plant growth, and crop protection. The 3-chloro-4-fluorophenyl motif may play a role in enhancing the compound’s efficacy as an agrochemical agent .
Material Science
The compound’s unique structure could be relevant in material science. Researchers explore its properties for applications such as coatings, sensors, or optoelectronic devices. The 3-chloro-4-fluorophenyl group may contribute to specific material interactions .
Computational Chemistry
The compound’s molecular modeling and docking studies provide insights into its interactions with biological targets. Researchers use computational tools to predict its binding affinity and optimize its structure for specific applications .
Chemical Biology
Understanding how the compound interacts with biological systems is crucial. Researchers investigate its effects on cellular processes, signaling pathways, and protein–ligand interactions. The 3-chloro-4-fluorophenyl moiety may play a role in modulating biological responses .
Mécanisme D'action
Target of action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing the 1,2,4-triazole ring are known to have diverse biological activities and can interact with various biological targets .
Biochemical pathways
1,2,4-triazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole ring can improve the pharmacokinetic properties of compounds .
Result of action
1,2,4-triazole derivatives have been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies .
Propriétés
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN7O/c18-13-9-12(1-2-14(13)19)24-5-7-25(8-6-24)17(27)15-3-4-16(23-22-15)26-11-20-10-21-26/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDXTWZRUNEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


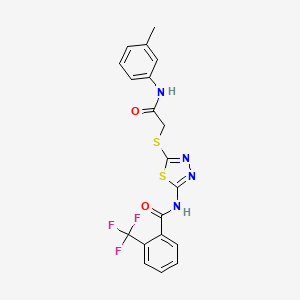
![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)

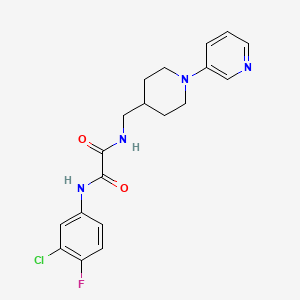
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)
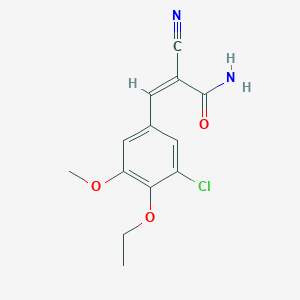
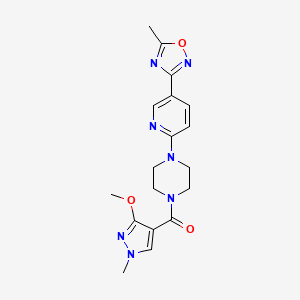
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
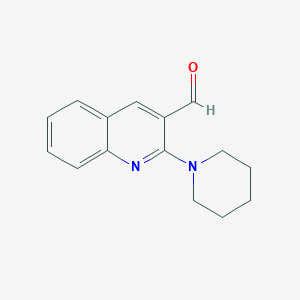
![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)
![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)
![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)